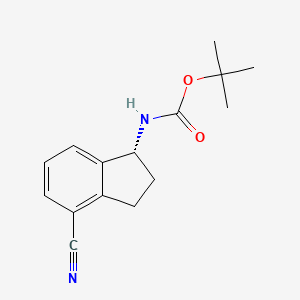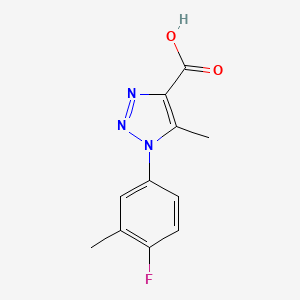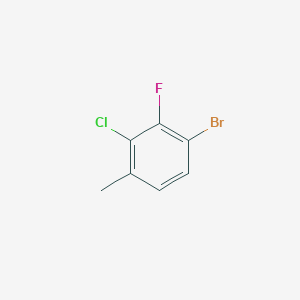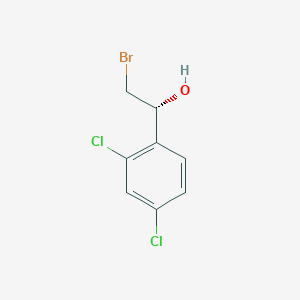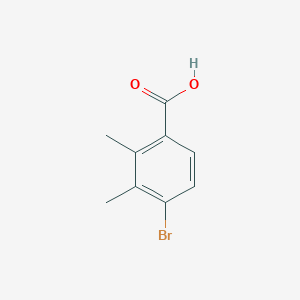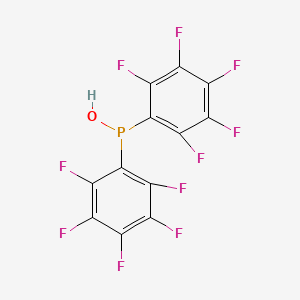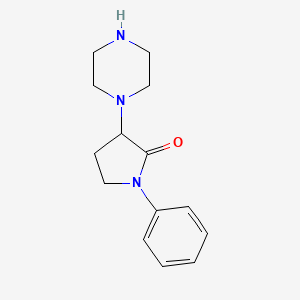
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one
説明
“1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one” is a compound with the CAS Number: 1280290-03-0 . It has a molecular weight of 245.32 . The compound is in powder form and is typically stored at room temperature . The IUPAC name for this compound is 1-phenyl-3-(1-piperazinyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one” is a powder that is stored at room temperature .科学的研究の応用
Application in Antidepressant Synthesis
- Summary of Application: This compound plays a significant role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it mentions the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
- Results or Outcomes: The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application in Serotonin Reuptake Inhibition
- Summary of Application: A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it mentions that most of the evaluated compounds displayed potent 5-HT reuptake inhibition .
- Results or Outcomes: The most promising compound A20 was stable in human liver microsomes and possessed good pharmacokinetic properties . Antidepressant study in vivo of the compound A20 showed that A20 could potently antagonize the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus and reduce immobility times in the rat forced swimming test (FST) .
Application in Antipsychotic Drug Synthesis
- Summary of Application: This compound is a part of a hybrid compound consisting of iso-thiazole and piperazine moieties. Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it mentions that these derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
- Results or Outcomes: The development of novel antipsychotic drugs is a significant area of study in the discipline . Antipsychotic drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with various mental health conditions .
Application in Antiviral Drug Synthesis
- Summary of Application: Piperazine derivatives, including “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one”, have a wide range of biological activities such as antiviral .
- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The development of novel antiviral drugs is a significant area of study in the discipline . Antiviral drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with various viral infections .
Application in Antimicrobial Drug Synthesis
- Summary of Application: Piperazine derivatives, including “1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one”, have a wide range of biological activities such as antimicrobial .
- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The development of novel antimicrobial drugs is a significant area of study in the discipline . Antimicrobial drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with various bacterial infections .
Safety And Hazards
特性
IUPAC Name |
1-phenyl-3-piperazin-1-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPMXNLEFGLUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



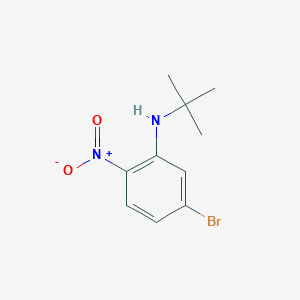
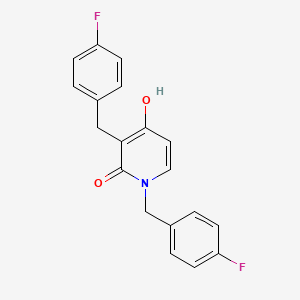
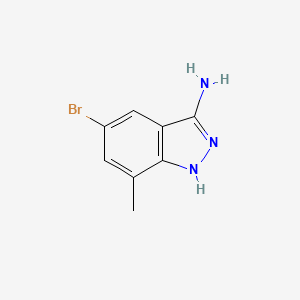
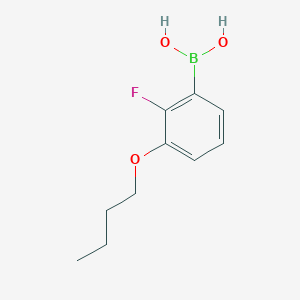
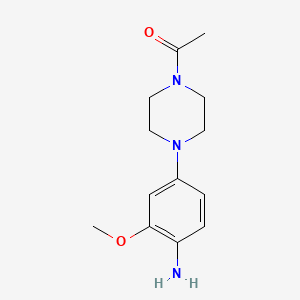
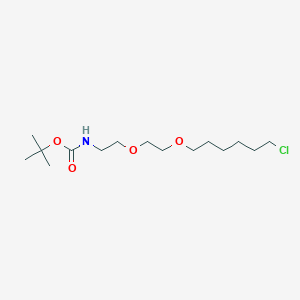
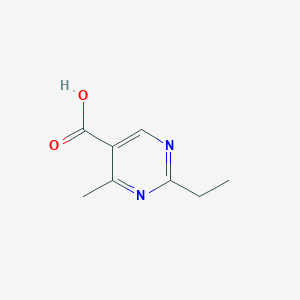
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
